(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

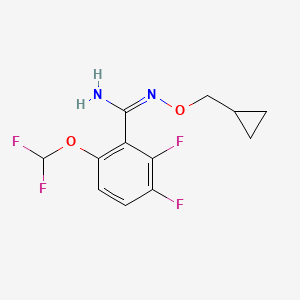

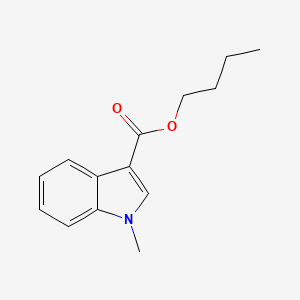

(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine, also known as DFPNF, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. DFPNF is a derivative of the well-known drug phenylpropanolamine (PPA), and it has been found to possess unique properties that make it promising for use in drug development.

Aplicaciones Científicas De Investigación

Nanostructure Formation and Potential Nanotechnological Applications : A study by Reches & Gazit (2006) discussed the self-assembly of homo-aromatic dipeptides, including those modified with nitro substitutions, into well-ordered nanostructures. This self-assembly is crucial for the fabrication of novel nanomaterials.

Preparation for Reaction with Amines and Spectroscopic Analysis : Wilshire (1967) investigated 2-Fluoro-5-nitrobenzonitrile, a compound structurally related to (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine. The study focused on its preparation and reactions with various amines, providing insights into its spectroscopic properties (Wilshire, 1967).

Fluorophenothiazines Synthesis and Conversion into Sulfones : The synthesis of fluorinated phenothiazines, including those with nitro groups, was reported by Sharma et al. (1999). This process involves Smiles rearrangement and is significant in medicinal chemistry.

Electrochemical and Spectroscopic Studies of Aromatic Secondary Amines : Research by Rapta et al. (2009) explored the electrochemical behavior and oxidation products of aromatic secondary amines, closely related to the compound .

Desulfurization of Isothiazol-Imines and Formation of Enamidines : The study by Argilagos et al. (1998) examined the desulfurization of nitro-diphenyl-isothiazol-imines, leading to the formation of enamidines, showing the compound's potential in organic synthesis.

Two-Photon Absorbing Fluorene Derivatives for Fluorescence Microscopy : Belfield et al. (2000) synthesized fluorene derivatives with nitro and diphenylamino substituents, useful in two-photon fluorescence microscopy, which is significant in biological imaging (Belfield, Schafer, Mourad, Reinhardt, 2000).

Enantioselective Synthesis of β-Fluoro Amines : The preparation of β-fluoro amines, relevant in neuroscience drug development, was explored by Vara & Johnston (2016).

Solid-Phase Synthesis of Substituted Benzimidazoles : Tumelty, Schwarz, and Needels (1998) developed a solid-phase synthesis method for creating benzimidazoles substituted with aminomethyl or thiomethyl groups, which has implications in pharmaceutical chemistry (Tumelty, Schwarz, Needels, 1998).

Synthesis and Gas Permeability of Nitrated Poly(diphenylacetylene)s : Sakaguchi, Shinoda, and Hashimoto (2014) investigated the nitration of poly(diphenylacetylene)s and their application in gas permeability, relevant in material science (Sakaguchi, Shinoda, Hashimoto, 2014).

Antioxidant and Anticancer Activity of Urea and Thiourea Derivatives : Chandrasekhar et al. (2020) synthesized new compounds related to this compound, assessing their antioxidant and anticancer activities (Chandrasekhar et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine, also known as DiPOA, is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems . They play a crucial role in pain perception and analgesia, and their activation can lead to potent antihyperalgesic effects .

Mode of Action

DiPOA interacts with its target, the mu opioid receptor, by binding to it . This binding inhibits the activity of adenylate cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in transmitting signals within cells . The inhibition of adenylate cyclase can result in analgesic effects .

Biochemical Pathways

The activation of mu opioid receptors by DiPOA affects the adenylate cyclase pathway . This pathway is involved in the transmission of signals within cells. By inhibiting adenylate cyclase, DiPOA reduces the production of cAMP, thereby modulating the signaling within the cells .

Pharmacokinetics

DiPOA exhibits unique pharmacokinetic properties. This means that while it can be administered systemically and achieve high plasma levels, its penetration into the central nervous system is limited . This property allows DiPOA to exert its effects primarily on peripheral mu opioid receptors .

Result of Action

The activation of peripheral mu opioid receptors by DiPOA results in potent antihyperalgesic effects . In animal models, DiPOA has been shown to reverse inflammatory mechanical hyperalgesia induced by Freund’s complete adjuvant . It has also proven effective against postsurgical pain .

Action Environment

The action of DiPOA is influenced by the presence of inflammation. Peripheral inflammation leads to an increase in the number of mu receptors present on the peripheral terminals of primary sensory neurons . This increase enhances the antihyperalgesic effects of DiPOA . Therefore, the efficacy of DiPOA can be influenced by the presence of inflammation in the environment where it is administered .

Propiedades

IUPAC Name |

N-(3,3-diphenylpropyl)-2-fluoro-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c22-20-12-11-18(24(25)26)15-21(20)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,23H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOIGOLHHOQODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=C(C=CC(=C2)[N+](=O)[O-])F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)